molecular formula C18H17FN2OS B393919 (2E)-3-ETHYL-4-(3-FLUORO-4-METHOXYPHENYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE

(2E)-3-ETHYL-4-(3-FLUORO-4-METHOXYPHENYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE

Cat. No.: B393919
M. Wt: 328.4g/mol
InChI Key: GOYJPZQMECJLBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-ETHYL-4-(3-FLUORO-4-METHOXYPHENYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound that features a thiazole ring, a fluorinated methoxyphenyl group, and an ethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-ETHYL-4-(3-FLUORO-4-METHOXYPHENYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Introduction of the Fluorinated Methoxyphenyl Group: This step involves the use of a fluorinated methoxyphenylboronic acid in a Suzuki-Miyaura cross-coupling reaction with the thiazole intermediate.

    Ethyl Substitution: The ethyl group can be introduced via an alkylation reaction using an appropriate alkyl halide.

    Final Coupling with Aniline: The final step involves coupling the synthesized intermediate with aniline under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-ETHYL-4-(3-FLUORO-4-METHOXYPHENYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

(2E)-3-ETHYL-4-(3-FLUORO-4-METHOXYPHENYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2E)-3-ETHYL-4-(3-FLUORO-4-METHOXYPHENYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-carbamimidoyl-phenyl)-glycine derivatives
  • 4-Methoxyphenylboronic acid
  • 3-Fluoro-4-methoxyphenylboronic acid

Uniqueness

(2E)-3-ETHYL-4-(3-FLUORO-4-METHOXYPHENYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is unique due to its combination of a thiazole ring, a fluorinated methoxyphenyl group, and an ethyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H17FN2OS

Molecular Weight

328.4g/mol

IUPAC Name

3-ethyl-4-(3-fluoro-4-methoxyphenyl)-N-phenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C18H17FN2OS/c1-3-21-16(13-9-10-17(22-2)15(19)11-13)12-23-18(21)20-14-7-5-4-6-8-14/h4-12H,3H2,1-2H3

InChI Key

GOYJPZQMECJLBY-UHFFFAOYSA-N

SMILES

CCN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=C(C=C3)OC)F

Canonical SMILES

CCN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=C(C=C3)OC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.